molecular formula C7H7N3O6 B2700616 [4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid CAS No. 1856097-21-6

[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid

Cat. No. B2700616
CAS RN: 1856097-21-6
M. Wt: 229.148
InChI Key: SEPDECGJDMLGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MNPA and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

MNPA acts as a fluorescent probe for the detection of NO by undergoing a chemical reaction with NO to form a fluorescent product. The mechanism of this reaction involves the cleavage of the ester group of MNPA by NO, which results in the release of a fluorescent molecule. The fluorescence intensity of the product is proportional to the concentration of NO, allowing for the quantitative detection of NO in living cells.
Biochemical and Physiological Effects:
MNPA has been found to have a low toxicity profile and does not interfere with the normal physiological processes of living cells. The use of MNPA as a fluorescent probe for the detection of NO has been shown to be effective in various cell types, including endothelial cells, macrophages, and neurons. MNPA has also been found to be stable under physiological conditions, making it suitable for long-term imaging studies.

Advantages and Limitations for Lab Experiments

The use of MNPA as a fluorescent probe for the detection of NO in living cells has several advantages over other methods, including high sensitivity, specificity, and real-time imaging capability. However, there are also some limitations to the use of MNPA, including the need for specialized equipment and expertise for its synthesis and imaging, as well as its limited application to the detection of NO.

Future Directions

For the use of MNPA in scientific research include its application to the detection of other ROS/RNS in living cells and its potential use as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of MNPA involves the reaction of 3-nitro-1H-pyrazole with ethyl chloroacetate in the presence of a base. The resulting intermediate is then hydrolyzed to obtain MNPA. This synthesis method has been optimized to yield high purity and high yield of MNPA.

Scientific Research Applications

MNPA has been found to have potential applications in scientific research, including as a fluorescent probe for the detection of nitric oxide (NO) in living cells. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The detection of NO in living cells is important for understanding its biological functions and pathophysiological roles in various diseases.

properties

IUPAC Name

2-(4-methoxycarbonyl-3-nitropyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O6/c1-16-7(13)4-2-9(3-5(11)12)8-6(4)10(14)15/h2H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPDECGJDMLGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.